5,6-Dimethyl-1,10-phenanthroline

Beschreibung

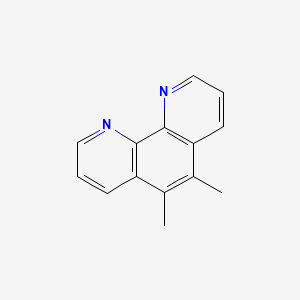

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,6-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPQDJPJBCQFSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062772 | |

| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream-colored solid; [Alfa Aesar MSDS] | |

| Record name | 5,6-Dimethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11247 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3002-81-1 | |

| Record name | 5,6-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 5,6-Dimethyl-1,10-phenanthroline

Building upon the foundational structure of 1,10-phenanthroline (B135089), this approach introduces the desired methyl groups at the 5 and 6 positions through sequential reactions.

A viable, albeit multi-step, pathway to this compound involves the initial halogenation of the 1,10-phenanthroline core, followed by a methylation step.

The first step is the electrophilic bromination of 1,10-phenanthroline. This reaction is typically conducted under harsh acidic conditions, often using bromine in oleum (fuming sulfuric acid), to yield 5,6-Dibromo-1,10-phenanthroline nbinno.comrsc.org. The strong acid is necessary to protonate the phenanthroline nitrogen atoms, deactivating them towards electrophilic attack and directing the substitution to the central benzene (B151609) ring.

Once the 5,6-dibromo precursor is obtained and purified, the bromine atoms can be replaced with methyl groups. This transformation is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki coupling, for instance, is a powerful method for forming carbon-carbon bonds. In a hypothetical Suzuki reaction for this synthesis, 5,6-Dibromo-1,10-phenanthroline would be reacted with a methylboronic acid derivative in the presence of a palladium catalyst and a base. The bromine atoms serve as effective leaving groups, facilitating the attachment of the methyl groups to the phenanthroline backbone nbinno.com.

The direct methylation of an unsubstituted 1,10-phenanthroline to selectively yield the 5,6-dimethyl isomer is a synthetically challenging route. The 1,10-phenanthroline ring system has multiple carbon positions susceptible to electrophilic or radical attack. Achieving regioselectivity to functionalize only the 5 and 6 positions while leaving others (like the 2, 3, 4, 7, 8, and 9 positions) untouched is difficult with most standard methylating agents. Such direct C-H activation/methylation reactions often lack the necessary control, leading to a mixture of mono- and poly-methylated isomers that are difficult to separate. Consequently, this approach is not commonly employed for the specific synthesis of high-purity this compound.

A more classical and convergent approach to constructing the this compound framework is the Skraup synthesis. This reaction builds the quinoline ring system, and by using an appropriate diamine, can be adapted to form the phenanthroline structure in a double-Skraup reaction.

To synthesize this compound, the logical starting precursor is 4,5-dimethyl-1,2-phenylenediamine . The Skraup reaction involves heating this aromatic diamine with glycerol, a dehydrating agent like concentrated sulfuric acid, and an oxidizing agent youtube.com.

The reaction mechanism proceeds in several stages:

Dehydration of Glycerol: Under the strong acidic and high-temperature conditions, glycerol dehydrates to form acrolein (propenal).

Michael Addition: The nucleophilic amine groups of 4,5-dimethyl-1,2-phenylenediamine undergo a conjugate (Michael) addition to the acrolein.

Cyclization and Dehydration: The intermediate then undergoes an acid-catalyzed cyclization followed by dehydration to form a di-hydro-phenanthroline intermediate.

Oxidation: The final step involves the oxidation of this intermediate to the fully aromatic this compound system. The oxidizing agent is crucial for this aromatization step.

This method builds the desired heterocyclic core with the methyl groups already in their correct positions, avoiding the regioselectivity issues of direct methylation.

Strategies Involving Substituted 1,10-Phenanthroline Precursors

Purification Techniques for High-Purity this compound for Structural and Spectroscopic Studies

Obtaining this compound in a highly pure, crystalline form is essential for its use in coordination chemistry, structural analysis (like X-ray crystallography), and detailed spectroscopic studies.

Sublimation is a highly effective purification technique for solid organic compounds that have a sufficiently high vapor pressure and are thermally stable. This process involves heating the solid compound under a vacuum, causing it to transition directly into the gas phase, leaving non-volatile impurities behind. The gaseous compound then crystallizes back into a solid upon contact with a cold surface, often yielding highly ordered, solvent-free crystals.

The volatility and sublimation thermodynamics of substituted phenanthrolines have been studied using techniques like Knudsen Effusion Mass Loss (KEML) mdpi.comnih.govbohrium.com. This method measures the rate of mass loss of a substance effusing through a small orifice into a vacuum at a given temperature, which allows for the precise determination of vapor pressure and thermodynamic properties of sublimation.

| Parameter | Value | Temperature Range (K) |

|---|---|---|

| Vapor Pressure Equation (ln(p/Pa) = A + B/(T/K)) | A = 36.38, B = -16147 | 368.2 to 398.2 |

| Standard Molar Sublimation Enthalpy (ΔcrgHmo at 298.15 K) | 125.8 ± 2.2 kJ·mol-1 | N/A |

| Standard Molar Sublimation Entropy (ΔcrgSmo at 298.15 K) | 206.5 ± 5.6 J·K-1·mol-1 | N/A |

The significant enthalpy of sublimation indicates that energy input is required to transition the molecule to the gas phase, a characteristic typical for crystalline organic solids. The positive entropy change reflects the increased disorder of the gaseous state compared to the solid lattice. This data for 5-methyl-1,10-phenanthroline strongly suggests that this compound, with its similar structure and higher molecular weight, would also be an excellent candidate for purification by sublimation under high vacuum, yielding the high-purity material required for advanced applications.

Derivatization and Chemical Reactivity Studies of this compound

The chemical reactivity of this compound is centered around its core heterocyclic structure and the two methyl groups at the 5 and 6 positions. These reactive sites allow for a variety of derivatization reactions, leading to the synthesis of new ligands with tailored properties for various applications, including the formation of novel metal complexes.

The oxidation of this compound is a significant transformation that yields 1,10-phenanthroline-5,6-dione (B1662461). This reaction is typically carried out by treating the parent compound with a strong oxidizing mixture, such as nitric and sulfuric acids. The methyl groups at the 5 and 6 positions are oxidized to carbonyl groups, forming the dione derivative. This dione is a versatile building block in organic synthesis. For instance, it can undergo condensation reactions with diamines to produce quinoxalines.

Several methods have been reported for the synthesis of 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline, a related starting material. One approach involves the use of a mixture of fuming sulfuric acid and nitric acid at elevated temperatures. Another method utilizes a combination of concentrated sulfuric acid, nitric acid, and potassium bromide, which has been shown to produce the dione in high yield. The reaction conditions, such as temperature and reactant ratios, are crucial and can significantly impact the yield and purity of the final product. For example, higher temperatures during bromination of 1,10-phenanthroline can lead to the formation of 1,10-phenanthroline-5,6-dione as a byproduct. chemicalbook.com

Table 1: Oxidation of 1,10-Phenanthroline Derivatives

| Starting Material | Oxidizing Agents | Product |

|---|---|---|

| 1,10-Phenanthroline | Nitric acid, Sulfuric acid | 1,10-Phenanthroline-5,6-dione wikipedia.org |

| 1,10-Phenanthroline | Nitric acid, Sulfuric acid, Potassium bromide | 1,10-Phenanthroline-5,6-dione chemicalbook.com |

The reduction of the dione derivative, 1,10-phenanthroline-5,6-dione, is a key pathway to forming the corresponding hydroquinone. In acidic solutions, the reduction of 1,10-phenanthroline-5,6-dione is a two-electron, two-proton process. Transition metal complexes containing the 1,10-phenanthroline-5,6-dione ligand can also undergo a two-step, two-electron reduction. The free ligand in an aqueous solution can be reduced from a quinone to a semiquinone and further to a hydroquinone. researchgate.net

The methyl groups of this compound are active sites for substitution reactions, allowing for the introduction of various functional groups. A notable example is the bromination of the methyl groups to form 5,6-bis(bromomethyl)-1,10-phenanthroline. This reaction is typically achieved using N-bromosuccinimide (NBS) as the brominating agent. sigmaaldrich.com This di-bromo derivative serves as a versatile intermediate for further synthetic modifications, enabling the construction of more complex molecular structures and coordination compounds.

Table 2: Functionalization of this compound

| Reactant | Reagent | Product |

|---|

Coordination Chemistry and Metal Complexation of 5,6 Dimethyl 1,10 Phenanthroline

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 5,6-dimethyl-1,10-phenanthroline generally involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent depends on the solubility of the reactants and the desired product. Common solvents include water, methanol (B129727), ethanol, and acetonitrile. nih.govwesternsydney.edu.aunih.gov The reaction is often carried out by mixing stoichiometric amounts of the metal precursor and the ligand. For instance, a palladium(II) complex was synthesized by reacting Pd(phen)Cl2 with silver triflate in acetonitrile. nih.gov Similarly, platinum(II) complexes have been prepared by reacting K2PtCl4 with 1,2-diaminoethane, followed by refluxing with this compound in water. nih.govwesternsydney.edu.au The resulting complexes can then be isolated by filtration, evaporation of the solvent, or crystallization. nih.govwesternsydney.edu.au

The formation of complexes between this compound and transition metals is governed by the coordination preferences of the specific metal ion, including its favored oxidation state and coordination number.

Copper (Cu): this compound readily forms complexes with both copper(I) and copper(II). Copper(I) complexes often exhibit a tetrahedral geometry. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Copper(II) complexes with this ligand are known to adopt various geometries, including slightly distorted square-pyramidal researchgate.netcsic.esresearchgate.net and distorted elongated octahedral structures. researchgate.net For example, a mixed-ligand complex with glycinate (B8599266) and water results in a square-pyramidal geometry. researchgate.net

Iron (Fe): This ligand is used for the spectrophotometric determination of iron and forms stable tris-complexes with iron(II) and iron(III), [Fe(5,6-dmp)3]n+. rosesci.comacs.org These complexes typically feature an octahedral coordination environment around the central iron atom.

Ruthenium (Ru): this compound is a common ligand in the synthesis of mixed-ligand ruthenium(II) complexes. sigmaaldrich.comchemicalbook.comsigmaaldrich.com These complexes are of interest for their photophysical and electrochemical properties and often have an octahedral geometry. nih.gov

Platinum (Pt): Platinum(II) complexes with this compound typically exhibit a square-planar geometry. nih.goviucr.orgwesternsydney.edu.au While it usually acts as a bidentate ligand, it has been shown to coordinate in a monodentate fashion in some platinum(II) complexes, leading to a distorted square-planar environment. nih.goviucr.orgwesternsydney.edu.au

Palladium (Pd): Palladium(II) forms square-planar complexes with 1,10-phenanthroline (B135089) and its derivatives. nih.govnih.gov The reaction of Pd(phen)Cl2 with other ligands in solution leads to the formation of stable square-planar palladium(II) cores. nih.gov

The precise three-dimensional arrangement of atoms in metal complexes of this compound is primarily determined by single-crystal X-ray diffraction.

Below is a table summarizing crystallographic data for several key complexes of this compound.

| Metal | Other Ligands | Formula | Crystal System | Space Group | Ref. |

| Cu(II) | Salicylaldehydate, Nitrate (B79036) | [Cu(C7H5O2)(NO3)(C14H12N2)] | Triclinic | P-1 | researchgate.net |

| Cu(II) | Malonate, Aqua | [Cu(C3H2O4)(C14H12N2)(H2O)]·H2O | Triclinic | P-1 | csic.es |

| Cu(II) | 5,6-dmp, Hexafluoridophosphate, Acetonitrile | Cu(C14H12N2)32·CH3CN | Monoclinic | P21/n | researchgate.net |

| Pt(II) | 2-{[2-(diphenylphosphanyl)benzylidene]amino}ethan-1-amine, Nitrate, Methanol | Pt(C14H12N2)(C21H21N2P)2·2CH3OH | Monoclinic | P21/c | nih.govwesternsydney.edu.au |

| - | (Free Ligand) | C14H12N2 | Monoclinic | P21/c | nih.gov |

The coordination geometry of the metal center is a direct outcome of the number of coordinated ligands and the electronic configuration of the metal ion.

Distorted Octahedral: The complex [Cu(5,6-dmp)3]2+ exhibits a distorted elongated octahedral geometry around the Cu(II) atom. researchgate.net This distortion is a manifestation of the Jahn-Teller effect, common for d9 copper(II) complexes.

Square Planar: A platinum(II) complex containing a monodentate this compound ligand displays a distorted square-planar geometry. nih.goviucr.orgwesternsydney.edu.au The platinum atom lies very close to the plane defined by the coordinating atoms. nih.govwesternsydney.edu.au Palladium(II) complexes with phenanthroline derivatives also adopt a square-planar geometry. nih.gov

Square-Pyramidal: Several copper(II) complexes of this compound have been found to have a slightly distorted square-pyramidal coordination. researchgate.netcsic.es For instance, in aqua(this compound-N,N')(malonato-O,O')copper(II) hydrate, the two nitrogen atoms of the phenanthroline and two oxygen atoms from the malonate form the base of the pyramid, while a water molecule occupies the apical position. csic.es Similarly, in a complex with salicylaldehydate and nitrate, the phenanthroline nitrogens and salicylaldehydate oxygens form the base, with a nitrate oxygen at the apex. researchgate.net

A range of spectroscopic techniques are employed to characterize these complexes, providing complementary information to X-ray crystallography.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is used to study the structure of these complexes in solution. The chemical shifts of the protons on the this compound ligand change upon coordination to a metal. For diamagnetic complexes like those of Pd(II) and Pt(II), NMR provides detailed information about the ligand environment. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the this compound ligand and other coordinated groups. Changes in the vibrational bands of the ligand upon complexation can confirm its coordination to the metal center. For example, in palladium(II) complexes, IR spectra show characteristic bands for the phenanthroline ligand and the counter-ions. nih.gov

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within the complexes. These spectra typically show intense bands in the UV region due to π-π* transitions within the aromatic phenanthroline ligand and, for transition metal complexes, metal-to-ligand charge-transfer (MLCT) bands in the visible region. chim.it This technique is also the basis for the spectrophotometric determination of metals like iron using this ligand. rosesci.com

Luminescence Spectroscopy: Ruthenium(II) and other d6 metal complexes with phenanthroline-type ligands are known for their luminescence properties. chim.it Excitation of the MLCT band can lead to the emission of light, a property that is sensitive to the complex's environment and structure.

Structural Elucidation of Metal Complexes

Non-Covalent Interactions in Metal Complexes and Supramolecular Assembly

The steric hindrance introduced by the methyl groups at the 5 and 6 positions of the 1,10-phenanthroline ring system does not preclude the formation of metal complexes. In fact, this substitution plays a significant role in the supramolecular chemistry of these compounds, influencing their crystal packing and the formation of extended networks through various non-covalent interactions.

In the solid state, metal complexes of this compound frequently exhibit extensive intermolecular hydrogen bonding. These interactions can occur between the complex cations, counter-ions, and any solvent molecules present in the crystal lattice. For instance, in the structure of (this compound)(2-{[2-(diphenylphosphanyl)benzylidene]amino}ethan-1-amine)platinum(II) dinitrate methanol disolvate, hydrogen bonding is observed between the complex ion, the nitrate counter-ions, and the methanol solvent molecules. nih.gov Similarly, in the uncomplexed form of this compound, C—H⋯N hydrogen bonds link the molecules into chains. nih.gov

Table 1: Examples of Hydrogen Bonding in this compound and its Complexes

| Compound | Interacting Species | Hydrogen Bond Type | Reference |

|---|---|---|---|

| This compound | Molecule to Molecule | C—H⋯N | nih.gov |

| Pt(C₁₄H₁₂N₂)(C₂₁H₂₁N₂P)₂·2CH₃OH | Complex ion, nitrate counter-ions, methanol solvent | N-H···O, O-H···O | nih.gov |

| [Cu(C₃H₂O₄)(C₁₄H₁₂N₂)(H₂O)]·H₂O | Coordinated water, malonate, lattice water | O-H···O | csic.es |

The planar aromatic nature of the 1,10-phenanthroline ring system makes it highly susceptible to π-stacking interactions. These non-covalent interactions, where the π-orbitals of adjacent aromatic rings overlap, are a dominant feature in the crystal packing of this compound and its metal complexes. nih.gov The presence of methyl groups can influence the geometry of these interactions, often leading to offset or slipped-stacking arrangements to minimize steric repulsion.

In a platinum(II) complex containing a monodentate this compound ligand, both intramolecular and intermolecular π-stacking interactions are observed. nih.govwesternsydney.edu.au The intramolecular interaction occurs between the phenanthroline ring and a phosphine (B1218219) ring of another ligand within the same complex, with a centroid-centroid distance of 3.652 (3) Å. westernsydney.edu.au Intermolecularly, the complex molecules arrange in an inverted pattern, facilitating offset π-stacking between the phenanthroline ligands of adjacent complexes, with a centroid-centroid distance of 4.179 (5) Å. nih.govwesternsydney.edu.au

In the crystal structure of the free ligand, weak π–π interactions are observed between the benzene (B151609) and pyridine (B92270) rings with a centroid-centroid distance of 3.5337 (7) Å, and between benzene rings with distances of 3.6627 (7) and 3.8391 (7) Å. nih.gov These interactions contribute significantly to the stabilization and reinforcement of the crystal structure.

Table 2: Pi-Stacking Interaction Data for this compound and its Complexes

| Compound | Type of Interaction | Interacting Rings | Centroid-Centroid Distance (Å) | Reference |

|---|---|---|---|---|

| This compound | Intermolecular | Benzene-Pyridine | 3.5337 (7) | nih.gov |

| This compound | Intermolecular | Benzene-Benzene | 3.6627 (7) | nih.gov |

| This compound | Intermolecular | Benzene-Benzene | 3.8391 (7) | nih.gov |

| Pt(C₁₄H₁₂N₂)(C₂₁H₂₁N₂P)₂·2CH₃OH | Intramolecular | Phenanthroline-Phosphine | 3.652 (3) | westernsydney.edu.au |

| Pt(C₁₄H₁₂N₂)(C₂₁H₂₁N₂P)₂·2CH₃OH | Intermolecular | Phenanthroline-Phenanthroline | 4.179 (5) | nih.govwesternsydney.edu.au |

While the primary mode of coordination for 1,10-phenanthroline derivatives is through the nitrogen atoms, the extended π-system of the ligand can also participate in weaker interactions with the metal center. These ring-metal interactions, sometimes referred to as d-π interactions, can influence the electronic properties and reactivity of the complex.

In some instances, particularly with electron-rich metal centers, there can be a degree of back-bonding from the metal d-orbitals into the π* orbitals of the phenanthroline ligand. This interaction strengthens the metal-ligand bond. araid.es While direct structural evidence for significant ring-metal interactions with this compound is not extensively detailed in the provided context, the general principles of phenanthroline coordination chemistry suggest their potential role. The electronic nature of the metal and the other ligands in the coordination sphere would be critical in determining the extent of such interactions.

Biological and Medicinal Chemistry Applications

DNA Interactions and Conformational Modulation

The ability of 5,6-Dimethyl-1,10-phenanthroline and its metal complexes to interact with DNA is a cornerstone of its biological activity. These interactions are multifaceted, ranging from various binding modes to the induction of significant conformational changes in the DNA double helix.

Binding Modes with DNA (e.g., Intercalative, Groove Binding, Surface Binding)

Complexes of this compound exhibit a range of binding modes with DNA. The planar aromatic structure of the phenanthroline ligand is conducive to intercalative binding, where it inserts between the base pairs of the DNA double helix illinois.edu. This mode of interaction is often characterized by a significant increase in the viscosity of the DNA solution and shifts in spectroscopic signals nih.gov.

Induced DNA Conformational Transitions (e.g., B-DNA to Z-DNA)

One of the most remarkable properties of this compound complexes is their ability to induce conformational transitions in DNA. Notably, the copper(II) complex, [(5,6-dimethyl-OP)₂Cu]²⁺, has been identified as a unique reagent capable of effecting the conversion of the common right-handed B-DNA to the left-handed Z-DNA conformation acs.org. This transition is significant as it can have profound effects on gene expression and other cellular processes.

The dinuclear ruthenium(II) complex, [{(5,6-dmp)₂Ru}₂(μ-bpm)]⁴⁺, has also been demonstrated to induce a B-to-Z conformational change in DNA, with the ΔΔ-enantiomer showing a preferential ability to effect this transition researchgate.net. This highlights the role of the complex's stereochemistry in its interaction with DNA. The induction of such a dramatic conformational change underscores the potent influence that these complexes can exert on DNA structure.

Influence of Ligand Hydrophobicity and Substitution Patterns on DNA Affinity

The hydrophobicity and substitution pattern of the phenanthroline ligand significantly modulate the DNA affinity of its metal complexes. The methyl groups in this compound increase the hydrophobicity of the ligand. This increased hydrophobicity can enhance the interaction with the relatively nonpolar interior of the DNA double helix, thereby favoring intercalation nih.gov.

DNA Cleavage Mechanisms and Efficiency of Metal Complexes (e.g., Cu(I) Complexes, Reactive Oxygen Species Generation)

Metal complexes of this compound, particularly those involving copper, are known for their ability to cleave DNA. The mechanism of cleavage often involves the generation of reactive oxygen species (ROS) in close proximity to the DNA backbone researchgate.net. The Cu(I) form of the complex is typically the active species in this process. In the presence of a reducing agent and molecular oxygen, the Cu(I) complex can catalyze the formation of highly reactive species, such as the hydroxyl radical (•OH) or a copper-oxo species, which then attack the deoxyribose sugar or the nucleobases, leading to strand scission nih.govresearchgate.net.

The efficiency of DNA cleavage is dependent on several factors, including the stability of the Cu(I) and Cu(II) forms of the complex and their relative binding affinities to DNA acs.org. The ratio of the binding constants for the Cu(I) and Cu(II) forms has been shown to be a good measure of the substituent-dependent DNA cleavage efficiency and rate acs.org.

Aggregation on DNA Helix as a Helical Nanotemplate

The DNA double helix can act as a template for the assembly of this compound complexes. The binding of these complexes to DNA can lead to their aggregation along the helical structure. This has been observed with a dinuclear ruthenium(II) complex of this compound, which exhibited induced biphasic circular dichroism signals due to exciton coupling between complexes bound on the DNA nanotemplate and those free in solution researchgate.net. This phenomenon highlights the potential for using DNA as a scaffold to organize these metal complexes into supramolecular structures. Such organized assemblies could have applications in nanotechnology and materials science.

Antimicrobial and Cytotoxic Activities of this compound Complexes

Complexes of this compound have demonstrated significant potential as both antimicrobial and cytotoxic agents. The coordination of the ligand to a metal center often enhances its biological activity compared to the free ligand.

The antimicrobial properties of metal complexes are of growing interest in the face of increasing antibiotic resistance nih.gov. While specific studies focusing solely on the antimicrobial activity of this compound complexes are part of a broader investigation into phenanthroline derivatives, the general consensus is that metal chelation can improve the efficacy of the ligand nih.govsciencepublishinggroup.com. The increased lipophilicity of the complex can facilitate its transport across microbial cell membranes. Once inside the cell, these complexes can interfere with various cellular processes, including DNA replication and enzyme function, leading to microbial cell death nih.gov.

In the context of cancer therapy, numerous studies have highlighted the cytotoxic effects of this compound complexes against various cancer cell lines nih.govnih.govresearchgate.net. A gold(III) complex of this compound was found to be more cytotoxic towards a panel of human cancer cell lines than the commonly used chemotherapy agent cisplatin nih.gov. Interestingly, the free this compound ligand itself exhibited slightly lower IC₅₀ values than its gold complex, suggesting that the ligand may play a direct role in the antitumor activity nih.gov.

Platinum(II) complexes incorporating this compound have also shown exceptional cytotoxic activity. For example, the complex [(this compound)(1S,2S-diaminocyclohexane)platinum(II)]²⁺ (known as 56MESS) was found to be approximately 100-fold more cytotoxic than cisplatin in the L1210 murine leukemia cell line researchgate.net. The enhanced cytotoxicity of these methylated derivatives is often attributed to their increased DNA binding affinity and ability to induce cellular damage nih.gov.

Below is a data table summarizing the cytotoxic activity of selected this compound complexes.

| Complex | Cell Line | IC₅₀ (µM) | Reference |

| [Pt(en)(5,6-Me₂phen)]Cl₂ | L1210 Murine leukemia | 1.5 ± 0.3 | nih.gov |

| [(5,6DMP)AuCl₂][BF₄] | A2780 | 1.8 ± 0.2 | nih.gov |

| A2780cis | 1.1 ± 0.1 | nih.gov | |

| CH1 | 1.3 ± 0.1 | nih.gov | |

| SW480 | 1.6 ± 0.2 | nih.gov | |

| This compound (ligand only) | A2780 | 1.2 ± 0.1 | nih.gov |

| A2780cis | 0.9 ± 0.1 | nih.gov | |

| CH1 | 0.8 ± 0.1 | nih.gov | |

| SW480 | 1.1 ± 0.1 | nih.gov |

Mechanisms of Cytotoxicity in Cancer Cell Lines

This compound and its metal complexes exhibit potent cytotoxic effects against a variety of cancer cell lines. The mechanisms underlying this cytotoxicity are complex and involve multiple cellular pathways.

Studies have demonstrated that 5,6-dmp and its derivatives can interfere with the normal progression of the cell cycle, a critical process for cell growth and proliferation. For instance, a platinum(II) complex incorporating 5,6-dmp, known as 56MESS, has been shown to induce cell cycle arrest in the G2/M phase in non-synchronized Madin Darby Canine Kidney (MDCK) cells nih.gov. This arrest prevents the cells from entering mitosis, ultimately leading to cell death. In contrast, the well-known chemotherapy drug cisplatin induces an S phase arrest in the same cell line nih.gov. Interestingly, when MDCK cells were synchronized in the G0/G1 phase, both 56MESS and cisplatin appeared to cause an arrest in the S phase nih.gov. This suggests that the effect of 5,6-dmp-containing compounds on the cell cycle can be dependent on the initial state of the cells. Vanadium complexes with phenanthroline derivatives have also been reported to arrest the cell cycle in the S and G2/M phases in hepatocellular carcinoma cell lines nih.gov.

The cytotoxic activity of 5,6-dmp is also attributed to its interactions with various essential cellular components. Platinum(II) complexes containing 5,6-dmp have been shown to have a multimodal mechanism of action, which includes altering cytoskeletal phenotypes, damaging nuclear DNA, reducing mitochondrial membrane potential, and inducing epigenetic processes semanticscholar.org.

Mitochondria: Research on the 56MESS complex revealed an increased expression of the MT-CO2 protein, which is associated with mitochondria, in treated MDCK cells nih.gov. This suggests that mitochondria are a key target in the cytotoxic mechanism of this compound. Damage to the mitochondrial membrane potential can disrupt cellular energy production and trigger apoptosis.

Cytoskeleton: The cytoskeleton plays a crucial role in maintaining cell shape, motility, and division. The observation that 5,6-dmp-containing platinum complexes can alter cytoskeletal phenotypes indicates another avenue through which they exert their cytotoxic effects semanticscholar.org.

DNA: While some phenanthroline derivatives and their metal complexes are known to interact with DNA through intercalation, the specific interactions of 5,6-dmp with DNA are also a subject of investigation. A gold(III) complex with 5,6-dmp was found to exhibit weak and reversible binding to calf thymus DNA nih.gov. Another study on a ruthenium(II) complex of 5,6-dmp showed that it interacts strongly with DNA, likely in the major grooves nih.gov.

Apoptosis, or programmed cell death, is often mediated by a family of proteases called caspases. However, studies on the 56MESS complex in MDCK cells showed no significant caspase-3/7 activity, suggesting that its cytotoxic mechanism is caspase-independent nih.gov. This finding is significant as it points towards alternative cell death pathways that could be exploited to overcome resistance to conventional chemotherapy drugs that rely on caspase-dependent apoptosis.

Chelation-Mediated Antibacterial Action and Metal Ion Sequestration

Beyond its anticancer properties, this compound exhibits notable antibacterial activity. This action is closely linked to its strong ability to chelate metal ions, which are essential for bacterial survival and growth.

1,10-phenanthroline (B135089) and its derivatives are known to exert antimicrobial activity against a broad spectrum of bacteria nih.govresearchgate.net. The introduction of methyl groups, as in 5,6-dmp, can enhance this activity. These more hydrophobic compounds are more potent inhibitors of bacterial growth cdnsciencepub.com. For example, dimethyl-substituted phenanthrolines were found to be more toxic to Escherichia coli and Bacillus subtilis than the parent phenanthroline cdnsciencepub.com.

The mechanism of antibacterial action is often attributed to the formation of toxic chelates with trace metals present in the cellular environment cdnsciencepub.com. By sequestering essential metal ions, 5,6-dmp can disrupt critical enzymatic functions and other metabolic processes within the bacteria, leading to growth inhibition and cell death. The coordination of metal ions to the hydrophobic phenanthroline ligand can also increase the bioavailability of the metal, allowing it to more easily permeate the bacterial cell membrane and exert its toxic effects nih.gov.

Selective Toxicity Towards Cancer Cells

A crucial aspect of an effective anticancer agent is its ability to selectively target cancer cells while minimizing damage to healthy, non-cancerous cells. Platinum(II) complexes incorporating 5,6-dmp have demonstrated a degree of selective toxicity. For instance, certain platinum(II) complexes with 5,6-dmp exhibited lower cytotoxicity in renal cells compared to cisplatin-resistant ovarian cancer cells westernsydney.edu.au. This selectivity is a promising characteristic for the development of new chemotherapeutic agents with reduced side effects. The design of platinum(IV) prodrugs that combine a platinum(II) complex of 5,6-dmp with a cancer-selective drug like diclofenac further aims to enhance this selectivity acs.orgnih.gov.

Design of Platinum(IV) Prodrugs for Enhanced Efficacy and Reduced Side Toxicity

To overcome the limitations of traditional platinum(II) anticancer drugs, such as cisplatin, researchers have focused on developing platinum(IV) prodrugs. These kinetically inert complexes offer a strategy to reduce side effects and improve efficacy acs.orgmdpi.com. The platinum(IV) scaffold allows for the attachment of axial ligands that can be tailored to enhance the drug's properties.

This compound has been a key component in the design of highly potent platinum(IV) prodrugs. The platinum(II) complex, [Pt(1S,2S-diaminocyclohexane)(this compound)]^2+ (PtII56MeSS), serves as a potent core that exhibits a multimodal mechanism of action acs.orgnih.gov. By oxidizing this Pt(II) complex to Pt(IV), various bioactive molecules can be attached in the axial positions.

Examples of such platinum(IV) prodrugs incorporating 5,6-dmp include:

With Diclofenac: Prodrugs combining the PtII56MeSS core with one or two molecules of diclofenac, a non-steroidal anti-inflammatory drug with cancer-selective properties, have been synthesized acs.orgnih.gov.

With Indole-Based Derivatives: A platinum(IV) complex incorporating 5-benzyloxyindole-3-acetic acid, named 56-5B3A, demonstrated remarkable potency, being 1000-fold more potent than cisplatin in the Du145 prostate cancer cell line mdpi.com.

With Biotin (B1667282): To selectively target cancer cells, platinum(IV) prodrugs with a biotin moiety have been developed. The complex Pt(this compound)(1S,2S-diaminocyclohexane)(biotin)(hydroxido)2 showed exceptional cytotoxicity, with a GI50 of 4 nM in the Du145 prostate cancer cell line nih.gov.

With COX Inhibitors: Platinum(IV) prodrugs with cyclooxygenase (COX) inhibitors like indomethacin and aspirin have also been synthesized. The most potent of these, complex 4, had a GI50 of 3 nM in the Du145 prostate cancer cell line and was over 1600 times more active than cisplatin against the HT29 colon cancer cell line semanticscholar.org.

These examples highlight the versatility of 5,6-dmp in the design of next-generation platinum-based anticancer agents with significantly enhanced potency and potential for improved selectivity and reduced toxicity.

Modulation of Activity by Methylation and Ligand Lability

The biological activity of 1,10-phenanthroline derivatives can be significantly influenced by the number and position of methyl groups on the phenanthroline scaffold. In the case of this compound, methylation at the 5 and 6 positions has been shown to enhance its biological efficacy, particularly in the context of anticancer activity.

Computational studies have revealed that methylation at the 5 and 6 positions of the phenanthroline ring system plays a crucial role in its interaction with biological macromolecules like DNA. These methyl groups can form weak interactions, such as CH/π and CH/n interactions, with the heteroatoms (oxygen and nitrogen) present in the DNA base pairs and the sugar-phosphate backbone. This enhanced interaction is believed to facilitate a more effective intercalation of the molecule between DNA base pairs, leading to greater cytotoxic effects against tumor cells. Specifically, the 5,6-dimethyl substitution pattern appears to be one of the most effective for promoting a stable inclusion of the ligand within the DNA structure. nih.gov

A study investigating platinum(II) complexes with various methylated 1,10-phenanthroline derivatives found that the complex containing this compound exhibited significantly greater biological activity against the L1210 Murine leukemia cell line compared to the unsubstituted phenanthroline complex. nih.gov This underscores the positive impact of methylation at these specific positions on the compound's cytotoxic potential.

The concept of ligand lability also plays a critical role in the biological activity of metal complexes containing this compound. Ligand lability refers to the ease with which a ligand can be released from the central metal ion. In a biological system, the reducing environment within cells can facilitate the release of the active ligand. For instance, a gold(III) complex with this compound was found to be stable in phosphate (B84403) buffer but underwent rapid reduction in the presence of reduced glutathione (GSH), a common intracellular antioxidant. nih.govbohrium.com This reduction leads to the release of the this compound ligand. nih.govbohrium.com Interestingly, the free ligand itself has been shown to exhibit significant cytotoxicity, with IC50 values slightly lower than its corresponding gold complex. nih.govbohrium.com This suggests that the metal complex may act as a delivery vehicle, releasing the active cytotoxic ligand within the cellular environment.

The following table summarizes the IC50 values of a platinum(II) complex of this compound and its parent compound against the L1210 Murine leukemia cell line, illustrating the effect of methylation.

| Compound | IC50 (µM) |

| [Pt(en)(phen)]Cl₂ | 9.7 +/- 0.3 |

| [Pt(en)(5,6-Me₂phen)]Cl₂ | 1.5 +/- 0.3 |

Drug Resistance and Cellular Uptake Considerations (e.g., Efflux Mechanisms)

A significant challenge in the development of new therapeutic agents is the emergence of drug resistance in target cells. One of the primary mechanisms of drug resistance is the active removal of the drug from the cell by efflux pumps . These are membrane proteins that can recognize a wide range of structurally diverse compounds and transport them out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels. While specific studies on efflux mechanisms for this compound are not extensively documented, the general principles of drug resistance are applicable. The development of resistance to metal-based drugs, including those with phenanthroline ligands, is an area of active research.

The cellular uptake of this compound and its metal complexes is a critical determinant of their biological activity. The lipophilicity, or fat-solubility, of the molecule can influence its ability to cross the cell membrane. The addition of methyl groups to the phenanthroline ring, as in this compound, generally increases its lipophilicity, which can favor cellular uptake. For ruthenium polypyridyl complexes, it has been observed that more lipophilic ligands enhance the rate of cellular accumulation. nih.gov The cellular internalization of some positively charged ruthenium complexes has been shown to be driven, at least in part, by the membrane potential, suggesting a passive diffusion mechanism. nih.gov

The presence of the phenanthroline ligand in metal complexes can improve their transport into cells. mdpi.com Once inside the cell, the fate of the complex can vary. As mentioned previously, the complex may remain intact, or the ligand may be released due to the intracellular reducing environment. nih.govbohrium.com

Enzyme Inhibition Studies

1,10-phenanthroline and its derivatives are well-known inhibitors of a class of enzymes called metalloenzymes . These enzymes require a metal ion, often a transition metal like zinc, copper, or iron, in their active site to perform their catalytic function.

Mechanism of Action via Active Site Metal Ion Binding

The primary mechanism by which 1,10-phenanthroline and its derivatives, including this compound, inhibit metalloenzymes is through the chelation of the essential metal ion in the enzyme's active site. The two nitrogen atoms of the phenanthroline ring system can form strong coordinate bonds with the metal ion, effectively sequestering it and rendering the enzyme inactive.

For example, 1,10-phenanthroline is a known inhibitor of metalloproteases, which are enzymes that break down proteins and often contain a zinc ion in their active site. By binding to the Zn2+ ion, 1,10-phenanthroline disrupts the catalytic activity of these enzymes. nih.gov This inhibitory action has been observed to have a range of biological effects, including impacting the motor activity, egg-laying, and viability of parasitic worms. nih.gov The inhibition of metalloproteinases by 1,10-phenanthroline has also been explored as a potential anthelmintic strategy. researchgate.net

The ability of this compound to act as a potent chelating agent suggests that its mechanism of enzyme inhibition follows this same principle of active site metal ion binding. The methyl groups at the 5 and 6 positions can also influence the electronic properties and steric profile of the ligand, which may modulate its binding affinity for different metal ions and, consequently, its inhibitory potency against various metalloenzymes.

Applications in Advanced Materials and Catalysis

Luminescent Materials and Optical Probes

Complexes incorporating 5,6-Dimethyl-1,10-phenanthroline and its parent structure are widely investigated for their unique photophysical properties. These characteristics make them prime candidates for use in luminescent sensors, light-emitting devices, and biological probes.

The 1,10-phenanthroline (B135089) framework is a well-established chelating agent for a variety of metal ions. This compound, in particular, is utilized as a ligand for the spectrophotometric determination of iron and other transition metals. rosesci.com The coordination of the ligand to a metal ion can significantly alter the photophysical properties of the system, leading to changes in fluorescence or absorbance that can be quantitatively measured. This principle underpins its use in developing sensors. For instance, the broader class of phenanthrolines has been incorporated into various metal complexes, including those with Ru(II), to detect specific analytes like carbon monoxide. chim.it

The photophysical properties of metal complexes containing phenanthroline ligands are highly tunable and depend on the choice of both the metal center and the substituents on the phenanthroline ring. While specific data for this compound complexes are not extensively detailed in isolation, the behavior of closely related phenanthroline derivatives provides significant insight.

For example, complexes of europium(III) with substituted phenanthrolines exhibit strong luminescence. A complex with 5-nitro-1,10-phenanthroline (B1664666) shows a nearly monochromatic red emission at 612 nm, a long luminescence lifetime of 458 µs, and a quantum yield of 36.0%. researchgate.net Similarly, a 5-amino-1,10-phenanthroline-Eu(III) complex has a lifetime of 588 µs and a quantum yield of 40.95%. researchgate.net These examples demonstrate that the phenanthroline ligand acts as an efficient "antenna," absorbing energy and transferring it to the metal center, which then luminesces. researchgate.net The electronic nature of the substituent (electron-donating or -withdrawing) directly influences the energy of the ligand's triplet state, which is crucial for efficient energy transfer to the emissive state of the lanthanide ion. researchgate.net

The table below summarizes the photophysical properties of some relevant europium(III) complexes with substituted 1,10-phenanthroline ligands.

| Ligand | Metal Ion | Emission Wavelength (nm) | Lifetime (µs) | Quantum Yield (%) |

| 5-Nitro-1,10-phenanthroline | Eu(III) | 612 | 458 | 36.0 |

| 5-Acrylamido-1,10-phenanthroline | Eu(III) | Not specified | 590 | 40.1 |

| 5-Amino-1,10-phenanthroline | Eu(III) | Not specified | 588 | 40.95 |

Data sourced from studies on substituted phenanthroline complexes to illustrate the general photophysical potential. researchgate.net

Phenanthroline derivatives are promising materials for use in Organic Light-Emitting Diodes (OLEDs). researchgate.net They can function as electron-transporting layers (ETLs), host materials for emissive dopants, or as part of the emissive layer itself. For instance, 4,7-Diphenyl-1,10-phenanthroline (B7770734) (Bphen) is a well-known electron transport material used in the charge generation layers of tandem OLEDs. tandfonline.com In other studies, new pyrrolo[1,2-a] chim.itnist.govphenanthroline derivatives have been used as the emitting layer in devices with a poly(p-phenylenevinylene) (PPV) transport layer, exhibiting yellow-green light with a luminance of 96 cd/m². researchgate.net The rigid structure of the phenanthroline core provides thermal stability, while its electron-deficient nature facilitates electron transport, both of which are desirable properties for OLED materials. The 5,6-dimethyl substitution can further enhance film-forming properties and stability, making it a viable candidate for inclusion in such devices.

The phenanthroline scaffold is also integral to the design of sophisticated biosensors, such as quencher-tether-ligand (QTL) probes. researchgate.net In one such design, a luminescent ruthenium(II) complex containing a polypyridine ligand acts as a probe. hkbu.edu.hk This complex can function as both a fluorescent quencher and participate in fluorescence resonance energy transfer (FRET) with a water-soluble conjugated polymer. hkbu.edu.hkfigshare.com The system can be engineered for specific detection; for example, by attaching a biotin (B1667282) molecule to the complex, it can selectively bind to the protein avidin. hkbu.edu.hkfigshare.com This binding event alters the fluorescence signal, allowing for rapid and specific detection of the target analyte. hkbu.edu.hkfigshare.com While this specific example used a different phenanthroline derivative, the underlying principle demonstrates the potential of complexes based on the this compound framework for similar applications in biosensing. researchgate.net

Catalysis and Photocatalysis

This compound serves as a crucial ancillary ligand in various catalytic systems, where it modulates the electronic and steric environment of the active metal center.

Electrochemical Sensors and Biosensors

This compound and its parent compound, 1,10-phenanthroline, along with their derivatives, are extensively utilized in the development of electrochemical sensors and biosensors due to their excellent coordination properties and electrochemical activity.

Electrochemical DNA Sensors and Hybridization Indicators

Metal complexes of 1,10-phenanthroline derivatives, including those with cobalt, can serve as electrochemical indicators for DNA hybridization. researchgate.net These complexes can bind to DNA through intercalation, where the planar aromatic rings of the phenanthroline ligand insert themselves between the base pairs of the DNA double helix. researchgate.net This interaction can be detected electrochemically, providing a signal for DNA detection.

The application of electrochemical techniques for DNA sensing offers advantages such as rapidity, simplicity, and cost-effectiveness compared to traditional optical methods. researchgate.net In one approach, probe oligonucleotides are immobilized on an electrode surface. researchgate.net Upon hybridization with the target DNA sequence, an electroactive marker, which can be a metal complex of a phenanthroline derivative, binds to the newly formed double-stranded DNA, generating a measurable electrochemical signal. researchgate.net The sensitivity of these sensors can be influenced by factors such as the concentration of the target DNA and the hybridization conditions. researchgate.net

Nanomaterials like gold nanoparticles are also incorporated into these sensors to enhance their sensitivity. researchgate.net The high surface area and unique electronic properties of nanomaterials can amplify the electrochemical signal, enabling the detection of very low concentrations of DNA. nih.gov

Redox Mediators in Biosensors

1,10-Phenanthroline derivatives, particularly 1,10-phenanthroline-5,6-dione (B1662461), have been successfully employed as redox mediators in biosensors. These mediators facilitate electron transfer between the active site of an enzyme and the electrode surface. For example, in glucose biosensors, 1,10-phenanthroline-5,6-dione can be used to shuttle electrons from glucose oxidase (GOx) to a graphite (B72142) electrode. researchgate.netnih.gov This allows for the amperometric detection of glucose at a lower potential, which can reduce interference from other electroactive species present in biological samples. nih.gov

The immobilization of both the mediator and the enzyme on the electrode surface is a critical step in the fabrication of these biosensors. One method involves encapsulating GOx within an enzymatically synthesized polymer of 1,10-phenanthroline-5,6-dione. nih.gov Such biosensors have demonstrated good stability and selectivity for glucose, even in the presence of common interferents like dopamine (B1211576) and uric acid. nih.gov The complexation of 1,10-phenanthroline-5,6-dione with transition metals can further enhance the catalytic turnover frequency for the regeneration of cofactors like NAD+. rsc.org

Detection of Specific Analytes

The strong chelating ability of this compound and its parent compound makes them excellent ligands for the detection of various metal ions and other analytes.

Iron (Fe) and Copper (Cu): this compound is used as a reagent for the spectrophotometric determination of iron and other transition metals. rosesci.com Its complexes with copper, particularly the Cu(I) complex of 2,9-dimethyl-1,10-phenanthroline, have been shown to be involved in the oxygen-dependent cleavage of DNA. researchgate.net Furthermore, 1,10-phenanthroline-5,6-dione modified electrodes exhibit selective recognition of copper ions, which can then be used for sensing other molecules like hydrogen peroxide. nih.gov The interaction of copper complexes of 1,10-phenanthroline-5,6-dione with biological targets has also been explored. nih.gov

NADH: Electrochemical sensors based on 1,10-phenanthroline-5,6-dione-modified electrodes have been developed for the detection of NADH. mdpi.com The modified electrode enhances the oxidation of NADH at a low potential, which minimizes interference from other redox-active compounds. mdpi.com This capability is particularly useful for applications such as the detection of bacteria.

E. coli: By measuring the intracellular NADH released upon cell lysis, these sensors can be used for the quantitative detection of E. coli in water samples. mdpi.com This method provides a rapid and sensitive alternative to conventional microbiological techniques. mdpi.com The sensor's performance has been validated against standard colorimetric methods, showing good accuracy and recovery rates in real water samples. mdpi.com

Nitrate (B79036) Ion Selective Sensors

While direct use of this compound in nitrate sensors is not explicitly detailed, related phenanthroline complexes have been investigated as ionophores in nitrate-selective electrodes (ISEs). For instance, cobalt(II) complexes with 4,7-diphenyl-1,10-phenanthroline have been employed in the fabrication of these sensors. rsc.org

Nitrate-selective sensors are crucial for environmental monitoring, agriculture, and public health. These sensors typically consist of an ion-selective membrane containing an ionophore that selectively binds to nitrate ions. This binding event generates a potential difference that can be measured and correlated to the nitrate concentration. Recent advancements have focused on developing novel ionophores, such as molecular cages, to improve the selectivity and sensitivity of these sensors. rsc.org Furthermore, the development of solid-contact ISEs and field-effect transistor (FET)-based sensors aims to create more robust and miniaturized devices for in-situ nitrate monitoring. mdpi.comama-science.orgosti.gov

Metal-Organic Frameworks (MOFs) and Polymeric Systems

Use as Building Blocks for MOF Synthesis

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The selection of the organic linker is crucial in determining the structure and properties of the resulting MOF. 1,10-phenanthroline (phen) and its derivatives are attractive as building blocks for MOFs due to their rigid structure and ability to form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net

A common synthetic approach involves the solvothermal reaction of a metal salt, the phenanthroline-based ligand, and another organic linker in a high-boiling solvent like N,N-dimethylformamide (DMF). researchgate.net The table below summarizes representative examples of MOFs synthesized using the 1,10-phenanthroline ligand, which illustrates the potential roles that this compound could play.

| MOF Designation | Metal Ion | Primary Organic Linker | Phenanthroline Ligand | Synthesis Conditions | Resulting Structure |

|---|---|---|---|---|---|

| MOF-1 | Zn(II) | Benzene-1,4-dicarboxylic acid (BDC) | 1,10-phenanthroline (Phen) | 120 °C, 72 h in DMF/MeOH/H₂O | One-dimensional zigzag chain |

| [M(phen)₃(H₃bptc)₂] (M = Co, Ni, Zn, Cd) | Co(II), Ni(II), Zn(II), Cd(II) | 3,3′,4,4′-biphenyltetracarboxylic acid (H₄bptc) | 1,10-phenanthroline (phen) | Hydrothermal conditions | 3D framework via hydrogen bonding |

The methyl groups in the 5 and 6 positions of this compound could introduce steric effects that would influence the self-assembly process and the final architecture of the MOF. Furthermore, these hydrophobic methyl groups could modify the pore environment of the resulting MOF, potentially enhancing its affinity for specific guest molecules.

Electropolymerization for Film Deposition

Electropolymerization is a technique used to deposit thin polymer films onto conductive surfaces directly from a monomer solution via an electrochemical process. This method allows for precise control over film thickness and morphology. While there is no direct research detailing the electropolymerization of this compound, studies on other substituted phenanthrolines, such as 5-amino-1,10-phenanthroline, demonstrate the feasibility of this approach.

The electropolymerization of 5-amino-1,10-phenanthroline has been successfully carried out on various electrode substrates, including glassy carbon and gold. The process typically involves cyclic voltammetry or potentiostatic methods in an appropriate electrolyte solution. The resulting polymer films are conductive and can be functionalized further, for example, by coordination with metal ions to create catalytic surfaces.

The proposed mechanism for the electropolymerization of amino-substituted phenanthrolines involves the oxidation of the amino group, leading to the formation of radical cations that subsequently couple to form polymer chains. The general viability of creating polymeric films from phenanthroline derivatives suggests that this compound could potentially be polymerized, although the reaction mechanism might differ due to the absence of a readily oxidizable group like an amino substituent. The electrochemical stability of the methyl groups would likely necessitate different polymerization strategies, possibly involving the phenanthroline ring itself.

Research on the electropolymerization of the parent 1,10-phenanthroline has shown that thin, electroactive films can be formed on glassy carbon electrodes in an acidic medium. These films consist of oligomeric species and their formation is a key step towards creating modified electrodes with specific functionalities.

The table below outlines key findings from electropolymerization studies on related phenanthroline compounds, highlighting the potential for developing similar systems with this compound.

| Monomer | Substrate | Method | Key Findings |

|---|---|---|---|

| 5-amino-1,10-phenanthroline | Glassy Carbon, Gold, Carbon Paste | Cyclic Voltammetry, Potentiostatic | Formation of a conducting polymer film. The polymer growth is influenced by monomer diffusion to the electrode surface. |

| 1,10-phenanthroline | Glassy Carbon Electrode | Cyclic Voltammetry in acidic electrolyte | Formation of an ultrathin (<15 nm) electroactive film composed of oligomeric species. |

Advanced Characterization and Computational Studies

Spectroscopic Methodologies for Elucidating Structure and Behavior

Spectroscopic techniques are fundamental in the characterization of 5,6-Dimethyl-1,10-phenanthroline. They allow for a comprehensive analysis of its molecular structure, electronic transitions, and vibrational modes.

UV-Visible spectroscopy is a key technique for studying the electronic transitions in this compound and its metal complexes. The absorption spectrum of the parent compound, 1,10-phenanthroline (B135089), exhibits a characteristic absorption peak at approximately 232 nm. aatbio.com For this compound, the introduction of methyl groups is expected to cause a slight bathochromic (red) shift in the absorption bands due to their electron-donating nature. This technique is widely used for the spectrophotometric determination of metal ions, such as iron, as the formation of metal complexes with this compound leads to intensely colored solutions with characteristic absorption maxima. rosesci.com

While detailed emission data for the free ligand is not extensively reported, its metal complexes, particularly with transition metals like ruthenium and copper, are known to exhibit luminescence. The study of the emission spectra of these complexes provides valuable information on their excited state properties and potential applications in areas such as sensing and photochemistry. For instance, copper(II) and silver(I) complexes of the related 1,10-phenanthroline-5,6-dione (B1662461) show interesting interactions with DNA, which can be monitored by changes in their spectroscopic properties. nih.gov

Table 1: UV-Visible Absorption Data for Phenanthroline Derivatives

| Compound | Absorption Maximum (λmax) | Solvent |

|---|---|---|

| 1,10-Phenanthroline | 232 nm aatbio.com | Not Specified |

| 1,10-Phenanthroline | ~230 nm, 262 nm, 274-286 nm researchgate.net | Acetonitrile |

| Pt(this compound)(1,2-diaminoethane)2 | Pale-yellow solution, specific λmax not provided | Water |

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the conformational changes in chiral molecules. While this compound itself is achiral, its coordination to a metal center with other chiral ligands can induce chirality in the resulting complex, which can then be studied by CD spectroscopy. researchgate.netqau.edu.pk This technique is particularly useful for probing the interactions of these metal complexes with biological macromolecules like DNA.

For example, the interaction of a platinum(II) complex containing this compound and a chiral (1S,2S)-diaminocyclohexane ligand with DNA has been studied using CD spectroscopy. warwick.ac.uk Changes in the CD spectrum of DNA upon binding of the metal complex can reveal the binding mode (e.g., intercalation or groove binding) and any conformational changes induced in the DNA structure. researchgate.net Similarly, the study of mixed ligand complexes of zinc(II) with 1,10-phenanthroline and amino acids has utilized CD spectroscopy to understand the stereochemistry of the complexes. qau.edu.pk

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

The ¹H NMR spectrum of this compound shows distinct signals for the aromatic protons and the methyl groups. The chemical shifts and coupling constants of the aromatic protons are characteristic of the phenanthroline ring system. The methyl protons typically appear as a singlet in the upfield region of the spectrum. chemicalbook.com

Table 2: ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2, H-9 | 9.091 | dd | J = 4.3, 1.7 |

| H-4, H-7 | 8.305 | d | J = 8.4 |

| H-3, H-8 | 7.557 | dd | J = 8.4, 4.3 |

| -CH₃ | 2.574 | s | - |

Data obtained from ChemicalBook. chemicalbook.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook. nist.gov The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (208.26 g/mol ). sigmaaldrich.com

The fragmentation pattern can provide valuable structural information. For aromatic compounds like this, common fragmentation pathways include the loss of small neutral molecules or radicals. For instance, the fragmentation of the related 1,3-dimethylbenzene often involves the loss of a methyl radical to form a stable tropylium-like cation. docbrown.info Similar fragmentation patterns, including the loss of methyl groups and subsequent ring rearrangements, would be expected for this compound.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 208 | [C₁₄H₁₂N₂]⁺ (Molecular Ion) |

| 193 | [C₁₃H₉N₂]⁺ (Loss of CH₃) |

| 180 | [C₁₂H₈N₂]⁺ (Loss of C₂H₄) |

Fragmentation based on general principles and data for similar compounds.

The FT-IR spectrum of this compound, available from the NIST WebBook, shows characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and the vibrations of the methyl groups. nist.gov The coordination of this ligand to a metal ion can be monitored by shifts in the positions of these bands, particularly the C=N stretching frequency. rsc.orgresearchgate.net

Raman spectroscopy provides complementary information to FT-IR. While specific Raman data for this compound is mentioned to be available, detailed peak lists were not found in the search results. chemicalbook.com However, studies on the parent 1,10-phenanthroline provide a basis for interpreting its Raman spectrum.

Table 4: Selected FT-IR Vibrational Frequencies for Phenanthroline Derivatives

| Compound | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| 1,10-Phenanthroline-5,6-dione | 1702, 1685 | C=O stretching |

| 1,10-Phenanthroline-5,6-dione | 1575, 1561 | C=C, C=N stretching |

| Ru(II) Phenanthroline Complexes | 1548-1626 | Coordinated C=N stretching |

| Ru(II) Phenanthroline Complexes | 452-531 | Ru-N stretching |

Data from various sources on phenanthroline derivatives. rsc.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While no direct XPS studies on this compound were found, this technique is highly valuable for characterizing its metal complexes, particularly when they are immobilized on surfaces or in thin films.

In the context of a metal complex of this compound, XPS can be used to determine the oxidation state of the central metal ion by analyzing the binding energies of its core-level electrons. Furthermore, the N 1s spectrum can provide information about the coordination of the nitrogen atoms of the phenanthroline ligand to the metal center. Upon coordination, a shift in the N 1s binding energy is expected compared to the free ligand. This technique would be particularly insightful for studying the electronic structure of novel catalytic or functional materials incorporating this compound complexes.

Electrochemical Techniques

Electrochemical methods are pivotal in characterizing the redox properties of this compound and its metal complexes, offering a window into their electronic structure and reactivity.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of chemical species. For phenanthroline complexes, CV provides valuable information on the influence of ligand substitution on the metal center's redox potential. Studies on a series of functionalized phenanthroline-Co(II) complexes have demonstrated that the electrochemical properties are significantly influenced by the nature of the substituents on the phenanthroline ring system. nih.gov These studies reveal that up to three reversible redox couples can be observed in acetonitrile, highlighting the rich electrochemical landscape of these compounds. nih.gov

While specific redox potential data for a wide range of this compound complexes are not extensively documented in the available literature, the principles from related systems can be applied. For instance, in cobalt(II) complexes with various phenanthroline ligands, the Co(III)/Co(II) redox couple is well-defined, and its potential is sensitive to the electronic effects of the substituents. nih.gov Similarly, for ruthenium(II) complexes, the redox properties are a key aspect of their characterization, often correlated with their DNA binding and photochemical behavior. acs.orgrsc.org The electrochemical behavior of 1,10-phenanthroline-5,6-dione complexes has also been investigated, showing that the redox potentials are strongly dependent on factors like pH. rsc.org

Table 1: Illustrative Redox Behavior of Phenanthroline Complexes This table presents representative data for related phenanthroline complexes to illustrate the type of information obtained from cyclic voltammetry.

| Complex | Redox Couple | E1/2 (V vs. Ag/AgCl) | Solvent/Electrolyte | Key Observation | Reference |

|---|---|---|---|---|---|

| [Co(phen)3]2+ | CoIII/II | Not Specified | Acetonitrile/TBAPF6 | Multiple reversible redox couples observed. | nih.gov |

| Dinuclear Cu(II) Complex | CuII/I | 0.331 - 0.360 | DMF/TBAPF6 | Quasi-reversible behavior. | mdpi.com |

The in-situ Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique that measures mass changes on an electrode surface in real-time during an electrochemical process. researchgate.netacs.orgresearchgate.net This method combines the principles of electrochemistry with the piezoelectric properties of a quartz crystal oscillator. researchgate.net An electrode deposited on the quartz crystal serves as the working electrode in an electrochemical cell, allowing for simultaneous measurement of current/potential and frequency changes, which correlate to mass changes. researchgate.net

Viscometry for DNA Interaction Studies

Studies on various phenanthroline complexes have utilized this technique to elucidate their DNA binding properties. For example, viscosity measurements of a bis(1,10-phenanthroline)copper(I) complex showed an increase in the viscosity of DNA solution, consistent with a partial intercalation model. acs.org Similarly, a ruthenium(II) polypyridyl complex, [Ru(phen)2PMIP]2+, was shown to increase the relative viscosity of calf thymus DNA, supporting an intercalative binding mode. nih.gov For cadmium(II) complexes containing 1,10-phenanthroline, viscometry was also employed to investigate the nature of their interaction with DNA. mdpi.com Although specific viscometry data for this compound complexes are not detailed in the provided search results, the established methodology for related compounds underscores its importance in characterizing DNA interactions.

Thermal Denaturation Studies for DNA Binding

Thermal denaturation studies, often monitored by UV-Vis spectroscopy, provide evidence for the stabilization of the DNA double helix by a binding molecule. The melting temperature (Tm) of DNA, at which half of the double-stranded DNA dissociates into single strands, increases upon the binding of a molecule that stabilizes the duplex, such as an intercalator. researchgate.netfarmaciajournal.com

The interaction of various metal complexes containing phenanthroline ligands with DNA has been investigated using this method. For instance, a copper(II) complex with a Schiff base and 1,10-phenanthroline was reported to increase the melting temperature of calf thymus DNA, suggesting an intercalative binding mode that stabilizes the DNA double helix. farmaciajournal.com Another study on a copper(II) complex with a different phenanthroline derivative also showed a significant increase in the Tm of DNA. farmaciajournal.com While specific ΔTm values for this compound complexes are not available in the reviewed literature, a study on [Ru(this compound)3]2+ indicated that there was no evidence of its binding to DNA under the studied conditions, which would imply no significant change in the DNA melting temperature. acs.org

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a powerful lens to examine the properties and interactions of this compound at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.net It is widely used to calculate properties such as optimized geometries, electronic energies, and the distribution of electron density. Time-Dependent DFT (TD-DFT) is an extension used to study the excited state properties and electronic transitions of molecules. rsc.org

For phenanthroline derivatives, DFT studies have been instrumental in understanding their interaction with DNA. A theoretical study on the intercalation of methylated phenanthrolines, including a 5,6-dimethyl substituted derivative, into DNA has been performed. nih.gov This study analyzed the interaction energies and the nature of the non-covalent interactions, such as CH/π and CH/n interactions, that stabilize the intercalated complex. nih.gov It was found that methylation at the 5 and 6 positions can favor a better overlap and co-planarity between the phenanthroline and the DNA base pairs, leading to more effective π-π stacking. nih.gov

DFT calculations are also crucial for determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a key parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. chalcogen.ro A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. nih.gov TD-DFT calculations can predict the electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. rsc.org

Table 2: Representative Computational Data for Phenanthroline Derivatives This table presents illustrative computational data for methylated phenanthroline to showcase the outputs of DFT calculations.

| System | Computational Method | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| Methylated Phenanthroline - DNA | DFT (B3LYP-D3) | Interaction Energy | Methylation at positions 5 and 6 enhances π-π stacking with DNA base pairs. | nih.gov |

| Di(p-methyl benzyl)(dibromo)(1,10-phenanthroline)tin(IV) | DFT (B3LYP/LanL2DZ) | HOMO-LUMO Gap | Theoretical HOMO-LUMO gap correlates well with electrochemical data. | researchgate.net |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a chemical system. By examining the topology of the electron density, QTAIM can define atoms as they exist within a molecule, characterize the chemical bonds between them, and quantify their properties.